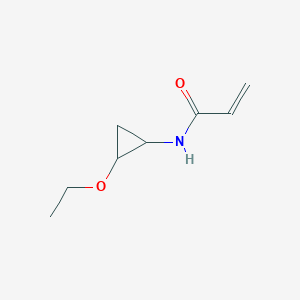

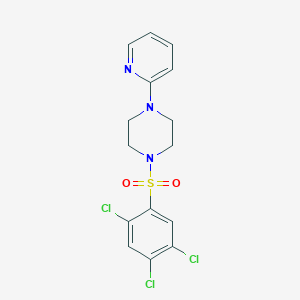

![molecular formula C17H19NO5S B3013430 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1105235-29-7](/img/structure/B3013430.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is well-documented in the literature. For instance, paper describes the synthesis of kynurenine 3-hydroxylase inhibitors, which are structurally related to the compound of interest. The synthesis involves the formation of a sulfonamide linkage, which is a common step in the synthesis of such compounds. Similarly, paper outlines the synthesis of novel benzenesulfonamide derivatives with anticancer activity, achieved by reacting aminoguanidines with phenylglyoxal hydrate. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Paper explores the structure-activity relationships of arylsulfonamide analogs, indicating that specific substitutions on the benzene ring can significantly impact the inhibitory effect of the compounds. This suggests that the molecular structure of "N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide" would also be critical for its function and could be optimized for better pharmacological properties.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions. Paper discusses the ortho lithiation of N,N-dimethylbenzenesulfonamide, which can then react with different electrophiles to form a variety of products. This indicates that the compound of interest may also be amenable to similar reactions, which could be used to further modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are important for their practical application. Paper mentions the poor water solubility of a specific sulfonamide derivative, which is a common issue that needs to be addressed in drug development. The compound "this compound" would likely have its own unique set of physical and chemical properties that would influence its solubility, stability, and overall pharmacokinetic profile.

科学的研究の応用

Vasospasm Treatment Research

One significant application of this compound is in the context of treating vasospasm, particularly following subarachnoid hemorrhage (SAH). Research demonstrated the effectiveness of oral treatment with certain endothelin receptor antagonists, including similar compounds, in preventing SAH-induced delayed cerebral vasospasm. This research supports the potential use of such compounds in human treatments for vasospasm resulting from SAH (Zuccarello et al., 1996).

Antimycobacterial Activity

Another research area involves the antimycobacterial properties of compounds with a similar structure. A study found that certain thiourea derivatives bearing benzenesulfonamide moiety exhibited significant activity against Mycobacterium tuberculosis. This suggests the potential of these compounds in tuberculosis treatment (Ghorab et al., 2017).

Antibacterial Agents

Research into N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides revealed their potential as antibacterial agents. These compounds showed moderate inhibition against Gram-bacterial strains, indicating their potential in developing new antibacterial treatments (Rehman et al., 2016).

Anti-Inflammatory and Analgesic Applications

Studies have also explored the anti-inflammatory and analgesic potential of derivatives of similar compounds. Investigations revealed that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Anticonvulsant Activity

Research into benzo[1,3]dioxol-5-yloxy-N′-(4-substituted benzylidene)acetohydrazide derivatives highlighted their anticonvulsant activity. These studies suggested the potential mechanism of action may be related to the augmentation of GABAergic activity (Singh & Tripathi, 2019).

作用機序

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . These compounds have been reported to interact with microtubules and their component protein, tubulin , which are leading targets for anticancer agents .

Mode of Action

Similar compounds have been reported to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure . This causes a mitotic blockade and induces cell apoptosis .

Biochemical Pathways

This can lead to downstream effects such as cell cycle arrest and apoptosis .

Result of Action

Similar compounds have shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cell lines . This suggests that the compound may have a significant antiproliferative effect.

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .

特性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-12-3-4-13(2)17(9-12)24(19,20)18-7-8-21-14-5-6-15-16(10-14)23-11-22-15/h3-6,9-10,18H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLUCVZDSZGBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

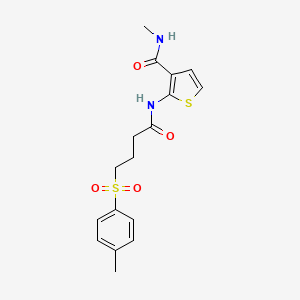

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)

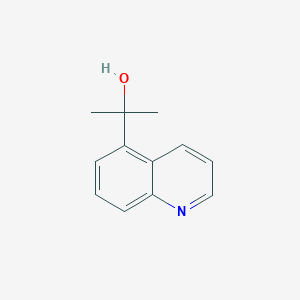

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3013349.png)

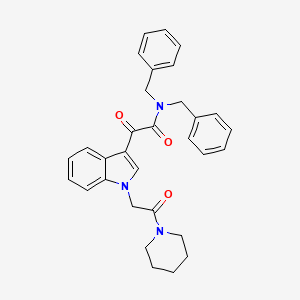

![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)